1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a piperidine ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby interfering with the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on the CDK2 pathway has a downstream effect of inhibiting tumor cell proliferation .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Biochemical Analysis
Biochemical Properties
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been shown to interact with other kinases and signaling proteins, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases involved in cell proliferation . This leads to a decrease in cell viability and an increase in programmed cell death. Furthermore, 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, altering gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest. Additionally, 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine can modulate the activity of other kinases and transcription factors, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Degradation products may form over time, potentially affecting its efficacy. Long-term studies have shown that continuous exposure to 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrazolopyrimidine derivatives often involves the use of cyclization reactions facilitated by catalysts such as copper(I) iodide or palladium(II) acetate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent kinase inhibitory properties.
1,2,3-Triazole derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorophenyl group and a piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)14(2)18(22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBOHFLVXAXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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